Cas no 325736-91-2 (Imidazo[1,2-a]pyridine, 6-chloro-2-(4-methoxyphenyl)-)
Imidazo[1,2-a]pyridine, 6-chloro-2-(4-methoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyridine, 6-chloro-2-(4-methoxyphenyl)-
- 2-(4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine
- SCHEMBL13217828
- 325736-91-2
- Oprea1_479591
- 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)phenyl methyl ether
- ChemDivAM_000015
- CHEMBL3902603
- AE-848/30897047
- CS-0360982
- AKOS001599038
- QQRFCPMJULPVNR-UHFFFAOYSA-N
- BDBM50204655
- ChemDiv1_001320
- 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
- 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine #
- STL322881
- MFCD00446463
- HMS590L22
- Imidazolo[1,2-a]pyridine, 6-chloro-2-(4-methoxyphenyl)-
- SY353037
- 3P-050
- Oprea1_694512
-
- MDL: MFCD00446463
- Inchi: 1S/C14H11ClN2O/c1-18-12-5-2-10(3-6-12)13-9-17-8-11(15)4-7-14(17)16-13/h2-9H,1H3
- InChI Key: QQRFCPMJULPVNR-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NC(=CN2C=1)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 258.05613
- Monoisotopic Mass: 258.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 26.5Ų
Experimental Properties
- PSA: 26.53
Imidazo[1,2-a]pyridine, 6-chloro-2-(4-methoxyphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431652-1g |
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
325736-91-2 | 90% | 1g |
¥3601.00 | 2024-08-02 | |
| Ambeed | A909336-1g |
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
325736-91-2 | 90% | 1g |
$350.0 | 2024-04-20 | |
| abcr | AB341672-100 mg |
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine; . |
325736-91-2 | 100 mg |
€208.80 | 2023-07-19 | ||
| abcr | AB341672-100mg |
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine; . |
325736-91-2 | 100mg |
€283.50 | 2025-02-13 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY353037-5g |
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
325736-91-2 | ≥95% | 5g |
¥13500.00 | 2025-04-15 |
Imidazo[1,2-a]pyridine, 6-chloro-2-(4-methoxyphenyl)- Suppliers
Imidazo[1,2-a]pyridine, 6-chloro-2-(4-methoxyphenyl)- Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on Imidazo[1,2-a]pyridine, 6-chloro-2-(4-methoxyphenyl)-
Recent Advances in the Study of Imidazo[1,2-a]pyridine, 6-chloro-2-(4-methoxyphenyl)- (CAS: 325736-91-2)
The compound Imidazo[1,2-a]pyridine, 6-chloro-2-(4-methoxyphenyl)- (CAS: 325736-91-2) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This heterocyclic scaffold is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Recent studies have focused on optimizing its synthesis, exploring its mechanism of action, and evaluating its therapeutic potential in various disease models.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a potent inhibitor of protein kinases, particularly those involved in cancer signaling pathways. The researchers employed a combination of molecular docking and in vitro assays to demonstrate its high affinity for specific kinase targets. Notably, the 6-chloro and 4-methoxyphenyl substituents were found to enhance binding efficiency and selectivity, making it a promising candidate for further development.
Another recent investigation, featured in Bioorganic & Medicinal Chemistry Letters, explored the antimicrobial properties of this imidazo[1,2-a]pyridine derivative. The study revealed its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism, supported by electron microscopy and biochemical assays.
In addition to its therapeutic potential, advancements in the synthetic methodology of 325736-91-2 have been reported. A 2024 paper in Organic Process Research & Development described a scalable, green chemistry approach using catalytic C-H activation, which significantly improved yield and reduced environmental impact compared to traditional methods. This development is expected to facilitate large-scale production for preclinical and clinical studies.
Ongoing research is also investigating the compound's pharmacokinetic profile and toxicity. Preliminary data from animal models suggest favorable bioavailability and a manageable safety profile, though further optimization may be required to minimize off-target effects. Collaborative efforts between academia and industry are underway to advance this molecule into early-phase clinical trials, particularly for oncology and infectious disease indications.
In conclusion, Imidazo[1,2-a]pyridine, 6-chloro-2-(4-methoxyphenyl)- (325736-91-2) represents a versatile scaffold with broad therapeutic potential. Recent studies underscore its significance in targeting challenging diseases, while innovations in synthesis and characterization pave the way for its transition from bench to bedside. Future research should focus on structure-activity relationship (SAR) studies and combination therapies to maximize its clinical utility.
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